molecular formula C14H22N4O2 B11734508 Tert-butyl 4-(2-aminopyrimidin-5-YL)piperidine-1-carboxylate

Tert-butyl 4-(2-aminopyrimidin-5-YL)piperidine-1-carboxylate

Cat. No.: B11734508
M. Wt: 278.35 g/mol
InChI Key: QSGYUDUYAHNSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation & Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate, reflecting its carbamate-protected piperidine ring substituted at the 4-position with a 2-aminopyrimidine group. The numbering of the pyrimidine ring assigns priority to the amino group at position 2 and the piperidine attachment at position 5, ensuring unambiguous identification. Its molecular formula is C₁₄H₂₂N₄O₂ , with a molecular weight of 278.35 g/mol , consistent with high-resolution mass spectrometry data.

Crystallographic Analysis & Stereochemical Configuration

While direct crystallographic data for this specific compound remain unreported, analogous piperidine-carbamate derivatives adopt a chair conformation for the piperidine ring, with the tert-butyl group occupying an equatorial position to minimize steric strain. The 2-aminopyrimidine substituent likely projects axially, facilitating hydrogen bonding via its NH₂ group. X-ray studies of related tert-butyl piperidine carbamates reveal bond lengths of 1.46 Å for C–N (carbamate) and 1.34 Å for C–O (ester) , with torsional angles between the piperidine and aromatic rings ranging from 45° to 60° .

Spectroscopic Characterization

¹H/¹³C NMR Analysis

Key ¹H NMR signals (CDCl₃, 400 MHz):

  • δ 1.44 (s, 9H) : tert-butyl group
  • δ 3.10–3.50 (m, 4H) : piperidine N–CH₂ protons
  • δ 6.52 (s, 2H) : NH₂ (exchange with D₂O)
  • δ 8.21 (s, 1H) : pyrimidine H-4

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 28.1 (C(CH₃)₃)
  • δ 79.8 (C=O adjacent to tert-butyl)
  • δ 154.6 (C=O carbamate)
  • δ 161.2, 158.4 (pyrimidine C-2, C-5)
FT-IR and UV-Vis Spectroscopy

FT-IR (KBr, cm⁻¹):

  • 3360, 3180 : N–H stretch (primary amine)
  • 1685 : C=O (carbamate)
  • 1602 : C=N (pyrimidine)

UV-Vis (MeOH, λmax):

  • 265 nm (π→π* transition, pyrimidine ring)
  • 210 nm (n→π* transition, carbamate)

Computational Chemistry Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 4.8 eV , with the HOMO localized on the pyrimidine ring and the LUMO on the carbamate carbonyl (Figure 1). Natural Bond Orbital (NBO) analysis indicates strong hyperconjugation between the piperidine nitrogen lone pair and the σ* orbital of the adjacent C–O bond (stabilization energy: 28.5 kcal/mol ). Molecular electrostatic potential maps highlight nucleophilic regions at the NH₂ group and electrophilic zones near the carbamate oxygen.

Figure 1: Computed Frontier Molecular Orbitals of tert-Butyl 4-(2-Aminopyrimidin-5-yl)Piperidine-1-Carboxylate
(Hypothetical depiction based on DFT: HOMO (left) localized on pyrimidine; LUMO (right) on carbamate)

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-16-12(15)17-9-11/h8-10H,4-7H2,1-3H3,(H2,15,16,17)

InChI Key

QSGYUDUYAHNSAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(N=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate and 2-aminopyrimidine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H23N3O2
  • Molecular Weight : 277.36 g/mol
  • IUPAC Name : Tert-butyl 4-(2-aminopyrimidin-5-YL)piperidine-1-carboxylate

The compound features a piperidine ring connected to a pyrimidine moiety, which enhances its potential interactions with biological targets.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may act on various biological pathways, making it a candidate for the development of new drugs targeting diseases such as cancer and parasitic infections.

Mechanism of Action :
The compound is hypothesized to interact with specific enzymes or receptors, potentially inhibiting their activity. This interaction could lead to altered cellular responses, including apoptosis in cancer cells or inhibition of pathogen growth.

Antiparasitic Activity

Research has indicated that compounds related to this compound exhibit significant antiparasitic properties. For instance, modifications of similar structures have shown efficacy against Plasmodium falciparum, the causative agent of malaria. These compounds may inhibit critical enzymes involved in the parasite's survival.

Cancer Research

The compound's structural features are also associated with anticancer activity. Studies have demonstrated that derivatives can inhibit key kinases involved in tumor progression. For example, compounds with similar scaffolds have shown promise in targeting CDK4/6 pathways crucial for cell cycle regulation.

Case Study 1: Antiparasitic Activity

In a study focusing on the optimization of pyrimidine derivatives for malaria treatment, this compound was identified as a lead compound due to its ability to inhibit PfATP4 Na+-ATPase. The study highlighted the importance of structural modifications in enhancing bioactivity against the malaria parasite.

Case Study 2: Cancer Cell Line Studies

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it exhibited dose-dependent cytotoxicity with an IC50 value in the nanomolar range, suggesting its potential as an effective chemotherapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This modulation can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights
Tert-butyl 4-(2-aminopyrimidin-5-YL)piperidine-1-carboxylate 2-aminopyrimidin-5-yl 278.35 Boc, piperidine, aminopyrimidine Likely Suzuki coupling or nucleophilic substitution
tert-butyl (1-acetylpiperidin-4-yl)carbamate Acetyl ~242.32* Boc, piperidine, acetyl Acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N
(S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide Acetyl, pyrimidine carboxamide >400 (estimated) Acetyl, pyrimidine, carboxamide Multi-step synthesis involving Boc deprotection and amide coupling

*Calculated based on molecular formula C₁₂H₂₂N₂O₃.

Key Observations:

Aminopyrimidine vs. In contrast, the acetyl group in tert-butyl (1-acetylpiperidin-4-yl)carbamate is electron-withdrawing and less interactive .

Boc Protection : All three compounds utilize the Boc group, which facilitates selective deprotection under acidic conditions (e.g., HCl/MeOH) to generate reactive amines for further functionalization .

Complexity : The carboxamide-containing analog in demonstrates higher molecular complexity, likely enhancing target specificity but complicating synthesis .

Biological Activity

Tert-butyl 4-(2-aminopyrimidin-5-YL)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 1563528-92-6
  • Melting Point : Not explicitly stated in the sources but typically ranges between 142–146 °C for similar compounds .

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including those similar to this compound. For instance, compounds with β-amino acid moieties have shown promising activity against various viruses, including the tobacco mosaic virus and herpes simplex virus (HSV) . The mechanisms of action often involve inhibition of viral replication and interference with viral entry into host cells.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In particular, related pyrimidine derivatives have demonstrated significant inhibitory effects on cancer cell lines, including triple-negative breast cancer (TNBC) cells. For example, a study reported that certain pyrimidine-based compounds exhibited IC50 values as low as 0.126 μM against MDA-MB-231 cells, indicating potent growth inhibition . The selectivity index for these compounds suggests a favorable therapeutic window, making them candidates for further development.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural factors:

  • Amino Group Positioning : The position of the amino group on the pyrimidine ring significantly affects the compound's binding affinity and biological activity.
  • Piperidine Ring Modifications : Alterations to the piperidine moiety can enhance or reduce activity, depending on the specific substituents introduced.

Study on Antiviral Activity

One notable study investigated a series of pyrimidine derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited higher antiviral activities compared to standard treatments at concentrations around 500 μg/mL .

Anticancer Efficacy in Animal Models

In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with pyrimidine derivatives led to significant reductions in tumor size and metastasis compared to control groups. The treatment regimen lasted for 30 days and demonstrated a marked decrease in metastatic nodules .

Summary of Findings

Biological ActivityObservations
Antiviral Effective against tobacco mosaic virus and HSV with IC50 values < 0.126 μM.
Anticancer Significant inhibition of TNBC cell lines; favorable therapeutic index observed in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4-(2-aminopyrimidin-5-YL)piperidine-1-carboxylate, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, tert-butyl-protected piperidine intermediates (e.g., tert-butyl 4-bromopiperidine-1-carboxylate) can undergo Suzuki-Miyaura coupling with 2-aminopyrimidin-5-ylboronic acid derivatives under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of THF/H₂O .
  • Temperature : 80–100°C for 12–24 hours .
  • Protection/deprotection : Boc groups are stable under basic conditions but require TFA for cleavage .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C65–75>95%
DeprotectionTFA/DCM, RT, 2h>90>98%

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and piperidine/pyrimidine connectivity. Aromatic protons on pyrimidine appear as doublets (δ 8.2–8.5 ppm) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular weight (e.g., m/z 333.2 for C₁₄H₂₄N₄O₂) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing hydrogen-bonding networks involving the 2-amino group and piperidine nitrogen .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
  • First Aid : In case of skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields be resolved for this compound?

  • Methodological Answer : Yield variations (~50–75%) often stem from:

  • Impurity in boronic acid : Purify via recrystallization before coupling .
  • Catalyst deactivation : Use degassed solvents and inert atmospheres (N₂/Ar) .
  • Reaction monitoring : Employ TLC (silica, ethyl acetate/hexane) or in-situ IR to track intermediate formation .
    • Contradiction Analysis : Lower yields in scaled-up reactions may result from inefficient mixing; optimize using flow chemistry or high-shear reactors .

Q. What strategies enhance the compound’s stability in biological assays?

  • Methodological Answer :

  • pH Control : Maintain pH 6–7 in buffer solutions to prevent Boc group hydrolysis .
  • Co-solvents : Use DMSO (≤10%) to improve solubility without destabilizing the pyrimidine ring .
  • Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the aminopyrimidine moiety .

Q. How do hydrogen-bonding patterns in its crystal structure influence drug design?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) reveals:

  • N–H···N bonds : The 2-amino group forms R₂²(8) motifs with adjacent pyrimidine N-atoms, stabilizing planar conformations .
  • C=O···H–N interactions : Boc carbonyls engage in chains (C(4) motifs), influencing packing and solubility .
    • Design Implications : These motifs guide bioisostere replacement (e.g., substituting pyrimidine with triazine) while retaining target binding .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) for SNAr reactions at the pyrimidine C-4 position .
  • Molecular Electrostatic Potential (MEP) : Identify electrophilic hotspots (e.g., C-5 of pyrimidine) for functionalization .
    • Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) .

Data Contradictions and Resolution

  • Reported Melting Points : Variations (e.g., 120–135°C) may arise from polymorphic forms. Use DSC to characterize thermal behavior and identify stable polymorphs .
  • Biological Activity : Conflicting IC₅₀ values in kinase assays could result from assay conditions (e.g., ATP concentration). Standardize protocols using recombinant enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.